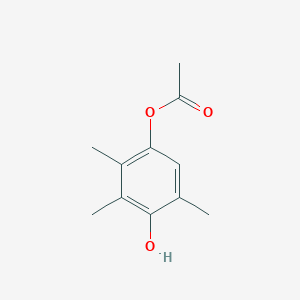
4-Acetoxy-2,3,6-trimethylphenol
Cat. No. B8391089
M. Wt: 194.23 g/mol
InChI Key: BMHNIBQPXLPWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06211418B1
Procedure details


To a 500 ml flask was fed 10.0 g of reactant mixture containing 8.64% of trimethylhydroquinone diacetate, 6.24% of a mixture of 4-acetoxy-2,3,6-trimethylphenol and 4-acetoxy-2,3,5-trimethylphenol, and 75.7% of 4-oxoisophorone, and the flask was displaced with nitrogen. Then, 50.0 g of water, 1.0 g of 97% sulfuric acid and 11.3 g of acetic acid were added to the above reactants and they were stirred at 100° C. for 2 hours under atmospheric pressure. The reaction mixture was cooled to a room temperature and 30 ml of hexane was added. The deposited crystals were filtered off to obtain 0.941 g of trimethylhydroquinone at a yield of 90.0%. The purity of these crystals was 100% according to the gas chromatographic analysis. With the retention time in gas chromatography and the identification with a standard sample by the results of IR absorption and MS analysis, it was confirmed that the crystals were trimethylhydroquinone.



[Compound]
Name
reactant
Quantity
10 g
Type
reactant
Reaction Step Two

Name
trimethylhydroquinone diacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15].C(OC1C=C(C)C(O)=C(C)C=1C)(=O)C.C(OC1C(C)=CC(O)=C(C)C=1C)(=O)C.CC1C(=O)C(C)(C)CC(=O)C=1.S(=O)(=O)(O)O>CCCCCC.C(O)(=O)C.O>[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
reactant
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
trimethylhydroquinone diacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.CC=1C(=C(C(=C(O)C1)C)C)O
|
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C(=C1)C)O)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1C)O)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)CC(C1=O)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred at 100° C. for 2 hours under atmospheric pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 500 ml flask was fed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to a room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The deposited crystals were filtered off
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.941 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

